Irigenin is an isoflavonoid compound that has been isolated from the rhizome of Belamcanda chinensis, a plant known for its various pharmacological effects. Research has shown that irigenin exhibits anti-inflammatory, antioxidant, anti-apoptotic, and anticancer properties, making it a compound of interest in the treatment of various diseases, including cancer, neurotoxicity, liver disease, and acute lung injury135678.
Irigenin's anti-inflammatory effects are attributed to its ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved through the suppression of nuclear factor-kappaB (NF-kappaB) activation in macrophage cells1. In the context of cancer, irigenin has been shown to inhibit metastasis in lung cancer cells by blocking the interaction between Fibronectin Extra Domain A (EDA) and integrins, which is crucial for the epithelial to mesenchymal transition (EMT) of tumor cells2. Additionally, irigenin sensitizes gastric cancer cells to apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) by upregulating pro-apoptotic molecules3. In liver cancer cells, irigenin induces mitochondrial apoptosis and cell cycle arrest, leading to the inhibition of cancer progression7. Furthermore, irigenin has been found to protect against neurotoxicity by activating the Keap1/Nrf2 pathway, which is involved in the cellular response to oxidative stress5. In glioblastoma, irigenin's anticancer effects are mediated through the suppression of YAP/β-catenin signaling6. Lastly, irigenin's protective role in acute lung injury is linked to the inactivation of the mitogen-activated protein kinase (MAPK) signaling pathway8.
Irigenin has demonstrated significant anti-inflammatory effects in murine macrophage cells, suggesting its potential as a treatment for inflammatory diseases1.
Irigenin has shown promise as an anticancer agent in various types of cancer, including lung cancer, gastric cancer, liver cancer, and glioblastoma, by affecting cell cycle, apoptosis, and metastasis2367.
The neuroprotective effects of irigenin against neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+) suggest its potential application in neurodegenerative diseases5.
Irigenin's ability to induce apoptosis and cell cycle arrest in liver cancer cells indicates its potential as a therapeutic agent for liver diseases7.
The compound's efficacy in reducing inflammation and apoptosis in a model of acute lung injury points to its potential use in respiratory conditions8.
Irigenin's protective effects on endothelial cells under oxidative stress conditions suggest its potential in preventing cardiovascular diseases9.
The structural and optical properties of irigenin have been studied, indicating potential applications in flexible organic electronics due to its optical band gap10.
CAS No.: 96346-61-1
CAS No.: 127414-85-1
CAS No.: 4682-50-2
CAS No.: 607-14-7
CAS No.: 92724-70-4
CAS No.: 83768-87-0